3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate
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Overview
Description
L-689,660, also known as 1-azabicyclo[2.2.2]octane, 3-(6-chloropyrazinyl)maleate, is a novel cholinomimetic compound. It has been shown to have functional selectivity for M1 and M3 muscarinic receptors, making it a significant compound in pharmacological research .
Preparation Methods
The synthesis of L-689,660 involves the reaction of 1-azabicyclo[2.2.2]octane with 6-chloropyrazine and maleic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
L-689,660 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
L-689,660 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving muscarinic receptors.
Biology: It helps in understanding the role of muscarinic receptors in various biological processes.
Medicine: L-689,660 is studied for its potential therapeutic effects in treating conditions like Alzheimer’s disease and pain management.
Industry: It is used in the development of new pharmacological agents targeting muscarinic receptors .
Mechanism of Action
L-689,660 acts as an agonist for M1 and M3 muscarinic receptors. It stimulates phosphoinositide turnover in the brain, leading to various physiological effects. The compound also acts as an antagonist at M2 and M4 receptors, regulating acetylcholine release in the hippocampus .
Comparison with Similar Compounds
L-689,660 is compared with other muscarinic receptor agonists such as AF102B and RS-86. While AF102B and RS-86 also target muscarinic receptors, L-689,660 has higher affinity and functional selectivity for M1 and M3 receptors. This makes it unique in its ability to selectively modulate these receptors .
Similar Compounds
- AF102B (cis-2-methylspiro-(1,3-oxathiolane 5,3’)-quinuclidine hydrochloride)
- RS-86 (2-ethyl-8-methyl-2,8-diazospiro[4,5]decan 1,3-dione hydrochloride)
Properties
CAS No. |
144860-79-7 |
---|---|
Molecular Formula |
C15H18ClN3O4 |
Molecular Weight |
339.77 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H14ClN3.C4H4O4/c12-11-6-13-5-10(14-11)9-7-15-3-1-8(9)2-4-15;5-3(6)1-2-4(7)8/h5-6,8-9H,1-4,7H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
JFXQOIPEIVQLCS-BTJKTKAUSA-N |
Isomeric SMILES |
C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 689660; L-689660; L689660; L-689,660; L 689,660; L689,660; pyrazinylquinuclidine 5n; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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